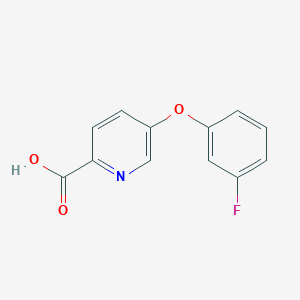

5-(3-Fluorophenoxy)pyridine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

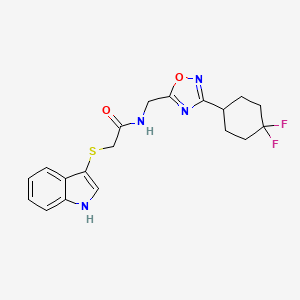

5-(3-Fluorophenoxy)pyridine-2-carboxylic acid is a chemical compound with the CAS Number: 1522520-75-7 . It has a molecular weight of 233.2 . The compound is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position . It is a white solid that is soluble in water .

Molecular Structure Analysis

The InChI code for 5-(3-Fluorophenoxy)pyridine-2-carboxylic acid is 1S/C12H8FNO3/c13-8-2-1-3-9 (6-8)17-10-4-5-11 (12 (15)16)14-7-10/h1-7H, (H,15,16) . This indicates the molecular structure of the compound.Chemical Reactions Analysis

While specific chemical reactions involving 5-(3-Fluorophenoxy)pyridine-2-carboxylic acid are not available, there are studies on the reactions of similar compounds .It is stored at room temperature . Unfortunately, other specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Anticancer Properties

The compound exhibits promising anticancer activity. Researchers have explored its potential in treating various hyperproliferative disorders, including solid tumors such as breast cancer, lung cancer, and more. Administering the compound as a solid dispersion has shown efficacy in inhibiting tumor growth and metastasis .

Catalyst in Organic Synthesis

5-(3-Fluorophenoxy)pyridine-2-carboxylic acid: (abbreviated as P2CA) serves as an effective catalyst in organic reactions. Its unique structure enables it to accelerate multi-component reactions, making it valuable in synthetic chemistry. Researchers have employed P2CA in diverse transformations, including C-C bond formation and heterocycle synthesis .

Pyridine Derivatives Synthesis

The compound plays a crucial role in the synthesis of fluorinated pyridines. For instance, it serves as a precursor for 2-amino-5-fluoropyridine, which is a key intermediate in the preparation of pyridothiadiazene 1,1-dioxides. These derivatives act as AMPA potentiators, potentially impacting neurological disorders .

Pharmaceutical Formulations

Scientists have explored incorporating 5-(3-Fluorophenoxy)pyridine-2-carboxylic acid into novel pharmaceutical compositions. These formulations aim to enhance drug delivery, bioavailability, and therapeutic efficacy. By designing solid dispersions, researchers can optimize the compound’s pharmacokinetics and target specific disorders .

Material Science and Coordination Chemistry

The carboxylic acid functionality in the compound allows for coordination with metal ions. Researchers may explore its use in designing metal-organic frameworks (MOFs) or as a ligand in coordination complexes. These applications could lead to novel materials with tailored properties.

properties

IUPAC Name |

5-(3-fluorophenoxy)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO3/c13-8-2-1-3-9(6-8)17-10-4-5-11(12(15)16)14-7-10/h1-7H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQJXCHFGPIEVCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OC2=CN=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Fluorophenoxy)pyridine-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2600160.png)

![1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B2600161.png)

![3-Bromo-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2600163.png)

![ethyl 3-[((11Z)-10-{[(2-methoxyphenyl)amino]carbonyl}-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-ylidene)amino]benzoate](/img/structure/B2600165.png)

![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2600169.png)

![(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzo[d]thiazol-6-yl)methanone](/img/structure/B2600170.png)

![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2600175.png)